

physical and chemical properties of Aglaxiflorin D

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Compound of Interest

Compound Name: Aglaxiflorin D

Cat. No.: B15129620

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In-Depth Technical Guide to Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Aglaxiflorin D is a natural alkaloid compound.^[1] Key identifying information and its fundamental physical and chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	269739-78-8	[1]
Molecular Formula	C ₃₆ H ₄₂ N ₂ O ₉	
Molecular Weight	646.7 g/mol	
Appearance	Powder	
Storage	2-8°C Refrigerator	
Shipping Conditions	Ambient	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and structural elucidation of **Aglaxiflorin D**. While a comprehensive public database of all spectra is not readily available,

the following information has been reported:

- ¹³C NMR Spectroscopy:** A ¹³C NMR spectrum of **Agloxiflorin D** is available and serves as a key tool for its structural verification.

Further detailed analysis of ¹H NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy would be necessary for complete characterization and is typically found in primary literature detailing the compound's isolation.

Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated the cytotoxic and apoptotic activities of a compound identified as an aglaforbesin derivative (AFD), which is understood to be **Agloxiflorin D**, against human colorectal carcinoma cells (HCT116).^[2]

Cytotoxic Efficacy

Agloxiflorin D exhibits potent and selective cytotoxicity against HCT116 cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below.

Cell Line	IC ₅₀ (µg/mL)	Description
HCT116	1.13 ± 0.07	Human Colorectal Carcinoma
HK-2	6.81 ± 1.8	Normal Human Kidney Cells

The data indicates a high selectivity index of 6.04 against HCT116 cells, suggesting a targeted cytotoxic effect on cancer cells with lower toxicity towards normal cells.^[2]

Apoptotic Signaling Pathway

The cytotoxic effect of **Agloxiflorin D** on HCT116 cells is mediated through the induction of apoptosis, a form of programmed cell death. The key mechanism identified is the activation of caspases 3 and 7.^[2] This process, however, appears to be independent of mitochondrial membrane depolarization.^[2]



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Figure 1: Apoptotic pathway induced by **Aglaxiflorin D** in HCT116 cells.

Experimental Protocols

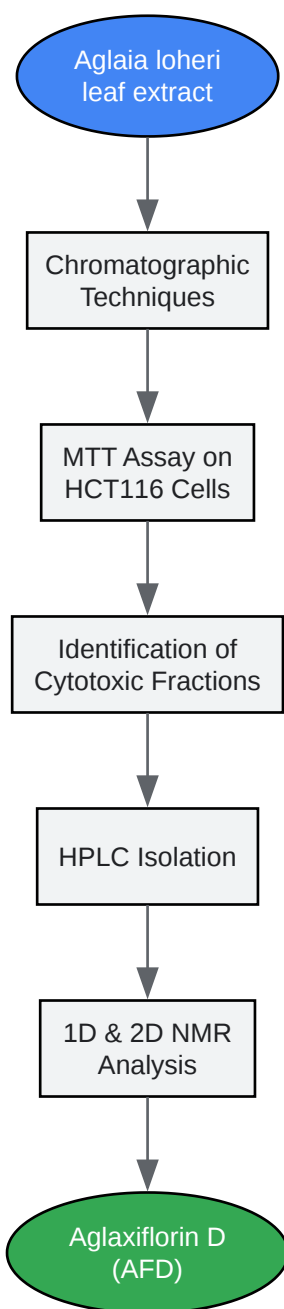
The following are detailed methodologies for the key experiments cited in the evaluation of **Aglaxiflorin D**'s cytotoxic and apoptotic activities.

Cell Culture and Maintenance

- Cell Lines: HCT116 (human colorectal carcinoma) and HK-2 (normal human kidney) cells were used.
- Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Bioassay-Guided Fractionation and Isolation

The leaf extract of *Aglaia loheri* was subjected to various chromatographic techniques to isolate the active compound. The cytotoxic fractions were identified using a step-wise application of the MTT assay on HCT116 cells. The most cytotoxic HPLC isolate was identified as the aglaforbesin derivative (**Aglaxiflorin D**) through 1D and 2D NMR analysis.[3]



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Figure 2: Workflow for the isolation of **Aglaxiflorin D**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cytotoxic effects of **Aglaxiflorin D**.

- **Cell Seeding:** HCT116 and HK-2 cells were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells were treated with various concentrations of **Aglaxiflorin D** and incubated for 72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The IC₅₀ values were calculated from the dose-response curves.

Apoptosis Assays

The JC-1 assay was used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

- **Cell Seeding and Treatment:** HCT116 cells were seeded in 96-well plates and treated with **Aglaxiflorin D** for 24 hours.
- **JC-1 Staining:** The cells were then incubated with JC-1 staining solution according to the manufacturer's protocol.
- **Fluorescence Measurement:** The fluorescence was measured using a fluorescence microplate reader at both green (emission \sim 529 nm) and red (emission \sim 590 nm) wavelengths.
- **Analysis:** The ratio of red to green fluorescence was calculated to determine the mitochondrial membrane potential.

The activation of executioner caspases 3 and 7 was measured to confirm the induction of apoptosis.

- **Cell Seeding and Treatment:** HCT116 cells were seeded in 96-well plates and treated with **Aglaxiflorin D** for 72 hours.
- **Caspase-Glo® 3/7 Reagent Addition:** The Caspase-Glo® 3/7 reagent was added to each well and incubated at room temperature.
- **Luminescence Measurement:** The luminescence, which is proportional to caspase activity, was measured using a luminometer.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

- **Cell Seeding and Treatment:** HCT116 cells were grown on coverslips and treated with **Aglaxiflorin D**.
- **Fixation and Permeabilization:** The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton™ X-100.
- **TUNEL Staining:** The cells were incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.
- **Microscopy:** The cells were then visualized using a fluorescence microscope to detect the fluorescent signal in apoptotic cells.

Further Research and Drug Development Potential

The potent and selective cytotoxic activity of **Aglaxiflorin D** against colorectal cancer cells, coupled with its ability to induce apoptosis, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to:

- Elucidate the complete panel of its physical and chemical properties.
- Obtain and interpret a full set of spectroscopic data for comprehensive structural confirmation.
- Investigate its efficacy in other cancer cell lines and in in vivo models.

- Explore other potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral effects, and their underlying mechanisms of action.
- Conduct structure-activity relationship (SAR) studies to optimize its therapeutic properties.

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